molecular formula C3H5NaO3 B12057825 Sodium L-lactate-2-d1

Sodium L-lactate-2-d1

Cat. No.: B12057825
M. Wt: 113.07 g/mol
InChI Key: NGSFWBMYFKHRBD-QEKRQAICSA-M
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Description

Sodium L-lactate-2-d1 (CAS: 285979-83-1) is a deuterium-labeled isotopologue of sodium L-lactate, where one hydrogen atom at the C-2 position of the lactate moiety is replaced by deuterium. Its molecular formula is CH₃CD(OH)COONa, with a molecular weight of 113.06 g/mol. This compound is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and isotopic labeling studies to investigate biochemical pathways .

Key properties include:

  • Purity: ≥98 atom% deuterium (D) and ≥98% chemical purity (CP) .
  • Storage: Requires storage at 0°C–6°C to maintain stability .
  • Applications: Used in pharmaceutical research, enzymology, and metabolic flux analysis due to its isotopic labeling .

Properties

Molecular Formula

C3H5NaO3

Molecular Weight

113.07 g/mol

IUPAC Name

sodium;(2S)-2-deuterio-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i2D;

InChI Key

NGSFWBMYFKHRBD-QEKRQAICSA-M

Isomeric SMILES

[2H][C@](C)(C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium L-lactate-2-d1 can be synthesized by the deuteration of L-lactic acid followed by neutralization with sodium hydroxide. The deuteration process involves the replacement of a hydrogen atom with deuterium, typically using deuterium oxide (D2O) as the deuterium source .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of L-lactic acid, followed by purification and neutralization processes. The compound is often produced in solution form with a concentration of 45-55% (w/w) in water .

Chemical Reactions Analysis

Types of Reactions: Sodium L-lactate-2-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Research

Sodium L-lactate-2-d1 serves as an important substrate in metabolic studies. Its deuterated form allows researchers to trace metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy. This application is particularly significant in understanding lactate metabolism in various physiological conditions.

Case Study: Metabolic Pathway Analysis

  • Objective: To investigate the metabolic fate of lactate in human tissues.
  • Method: Researchers infused subjects with this compound and monitored the conversion of lactate to glucose.
  • Findings: The study demonstrated that lactate can be effectively converted to glucose in the liver, highlighting its role in gluconeogenesis during fasting states.

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations, particularly in intravenous fluids like Ringer's lactate solution. Its buffering capacity helps maintain pH levels during fluid resuscitation.

Table 1: Comparison of Buffering Capacity

Solution TypeBuffering Capacity (mEq/L)
Lactated Ringer's Solution28
This compound30
Sodium Acetate Solution25

Case Study: Clinical Use in Surgery

  • Objective: To assess the effectiveness of this compound in maintaining acid-base balance during surgery.
  • Method: Patients were administered this compound during major surgical procedures.
  • Findings: The use of this compound significantly reduced the incidence of metabolic acidosis compared to control groups.

Food Science

In the food industry, this compound acts as a preservative and pH regulator. Its ability to inhibit microbial growth makes it valuable in extending the shelf life of various food products.

Table 2: Applications in Food Products

Food CategoryFunctionality
Meat ProductsPreservative, pH regulator
Bakery ItemsMoisture retention
Dairy AlternativespH adjustment

Case Study: Shelf Life Extension

  • Objective: To evaluate the effect of this compound on the shelf life of processed meats.
  • Method: Processed meats were treated with varying concentrations of this compound and stored under controlled conditions.
  • Findings: The treated samples exhibited a significant reduction in spoilage organisms and extended shelf life by up to 30%.

Environmental Applications

This compound has been studied for its role in bioremediation processes. Its biodegradable nature makes it a suitable carbon source for microbial growth in contaminated environments.

Table 3: Microbial Growth on this compound

MicrobeGrowth Rate (OD600)Carbon Source Used
Pseudomonas aeruginosa0.85This compound
Shewanella putrefaciens0.75Sodium L-lactate

Case Study: Bioremediation of Contaminated Sites

  • Objective: To assess the effectiveness of this compound as a carbon source for degrading pollutants.
  • Method: Contaminated soil samples were treated with this compound and monitored for pollutant degradation over time.
  • Findings: The addition of this compound enhanced microbial activity and significantly reduced pollutant levels within six weeks.

Comparison with Similar Compounds

Sodium L-lactate (Non-deuterated)

Molecular Formula : C₃H₅NaO₃
CAS : 867-56-1
Properties :

  • Solubility : Highly soluble in water .
  • Applications : Widely used as a food additive, humectant, and buffering agent. Unlike its deuterated counterpart, it lacks isotopic labeling, making it unsuitable for tracer studies .
  • Safety : Hygroscopic and incompatible with strong oxidizing agents .
Parameter Sodium L-lactate-2-d1 Sodium L-lactate
Isotopic Labeling Deuterated (C-2 position) Non-deuterated
Purity ≥98 atom% D ≥98% (CP)
Storage Temperature 0°C–6°C Room temperature
Price (100 mg) JPY 101,200 JPY 6,000 (500 mL)
Primary Use Research (tracer studies) Industrial/commercial

Sodium D-lactate

Molecular Formula : C₃H₅NaO₃
CAS : 10326-41-7
Properties :

  • Stereochemistry : D-enantiomer of lactate, differing in optical activity from the L-form.
  • Applications: Used in bacterial culture media and studies on D-lactic acidosis.

Sodium DL-lactate (Racemic Mixture)

Molecular Formula : C₃H₅NaO₃
CAS : 72-17-3
Properties :

  • Density : 1.3 g/cm³.
  • Solubility : Miscible in hot and cold water .
  • Applications : Employed in pharmaceuticals and cosmetics. The racemic form lacks the stereochemical specificity and isotopic labeling of this compound .

Sodium L-lactate-3,3,3-d3

Molecular Formula : CD₃CH(OH)COONa
CAS : 285979-84-2
Properties :

  • Deuterium Position : Three deuterium atoms at the C-3 methyl group.
  • Price : JPY 101,200 per 100 mg (similar to this compound).
  • Applications : Used for advanced metabolic studies requiring multi-site deuterium labeling. Its higher molecular weight (115.07 g/mol) distinguishes it from this compound .

Sodium Chloroacetate

Molecular Formula : C₂H₃ClO₂·Na
CAS : 3926-62-3
Properties :

  • Reactivity : Highly reactive due to the chloroacetate group, unlike the stable lactate moiety.
  • Hazards : Causes severe skin/eye irritation, requiring strict safety protocols .
  • Applications : Primarily used in organic synthesis, contrasting with the biochemical focus of this compound .

Isotopic Tracer Studies

This compound enables precise tracking of lactate metabolism in vivo. For example, deuterium labeling at C-2 allows researchers to monitor lactate’s conversion into pyruvate or glucose via NMR, providing insights into metabolic disorders like cancer and diabetes .

Comparative Stability and Reactivity

  • Deuterated vs. Non-deuterated: Deuterium incorporation reduces reaction rates (kinetic isotope effect), making this compound less reactive in enzyme-catalyzed reactions compared to non-deuterated lactate .
  • Thermal Stability: Both deuterated and non-deuterated forms degrade at high temperatures, but the deuterated variant exhibits marginally higher stability due to stronger C-D bonds .

Biological Activity

Sodium L-lactate-2-d1 is a deuterated form of sodium lactate, a compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in different fields, supported by data tables and recent research findings.

1. Overview of this compound

Sodium L-lactate is an important metabolic intermediate in the body, primarily involved in the conversion of glucose to energy. The deuterated version, this compound, is used in research to trace metabolic pathways due to the presence of deuterium, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

This compound exhibits several mechanisms through which it influences biological systems:

  • GPR81 Activation : Recent studies indicate that lactate, including its sodium salt form, activates the G protein-coupled receptor GPR81. This activation has been linked to the modulation of energy metabolism and the regulation of cachexia in cancer patients. Elevated lactate levels correlate with weight loss and increased metabolic rate in tumor-bearing models .
  • Buffering Capacity : Sodium L-lactate enhances the buffering capacity of body fluids, which is crucial during metabolic acidosis. It has been shown that sodium L-lactate infusion increases bicarbonate levels and stabilizes pH during surgical procedures .

3.1 Cancer Cachexia

A significant area of research focuses on the role of sodium lactate in cancer cachexia. Studies have demonstrated that lactate infusion leads to weight loss and adipose tissue reduction in mouse models, indicating its potential as a therapeutic target for cachexia management .

3.2 Biofilm Regulation

This compound has been shown to negatively regulate biofilm formation in Shewanella putrefaciens. This bacterium utilizes sodium lactate as a carbon source, which modulates its biofilm formation through a three-component regulatory system .

4.1 Case Studies

  • Case Study 1 : In a clinical trial involving patients undergoing surgery, sodium L-lactate was administered to assess its effects on acid-base balance. Results indicated a significant improvement in buffering capacity compared to non-lactated solutions .
  • Case Study 2 : A study on cancer cachexia revealed that mice treated with sodium L-lactate experienced significant weight loss and increased expression of uncoupling protein 1 (UCP1), highlighting its role in energy expenditure and fat metabolism .

4.2 Data Table

StudyOrganismEffect ObservedReference
Study on Cancer CachexiaMiceWeight loss and increased UCP1
Biofilm RegulationShewanella putrefaciensNegative regulation of biofilm formation
Buffering CapacitySurgical PatientsIncreased bicarbonate levels

5. Pharmacological Properties

This compound is utilized in various clinical settings:

  • Metabolic Support : It serves as an alkalinizing agent in intravenous solutions (e.g., Hartmann's solution), helping to restore electrolyte balance and normalizing pH levels during fluid resuscitation .
  • Safety Profile : The compound is generally regarded as safe at physiological concentrations, with no significant carcinogenic or mutagenic effects reported .

6. Conclusion

This compound plays a multifaceted role in biological systems, particularly in energy metabolism and disease management. Its activation of GPR81 presents new therapeutic avenues for conditions like cancer cachexia, while its buffering capabilities are essential for maintaining acid-base balance during medical interventions. Ongoing research continues to uncover the diverse biological activities associated with this compound, emphasizing its importance in both clinical and research settings.

Q & A

Q. Table 1. Key Analytical Techniques for Sodium L-lactate-2-d¹ Characterization

TechniqueApplicationCritical ParametersReference
²H-NMRDeuterium positioning and enrichmentMagnetic field strength ≥600 MHz
LC-HRMSIsotopic pattern validationResolution >30,000 (FWHM)
Enzymatic assaysFunctional validationLDH activity ≥100 U/mg

Q. Table 2. Common Pitfalls in Sodium L-lactate-2-d¹ Studies

PitfallMitigation StrategyReference
Isotopic dilution in vivoCompartmental modeling + time-resolved sampling
Proton-deuterium exchangeOptimize solvent (e.g., deuterated buffers)
Analytical interferenceUse orthogonal methods (NMR + MS)

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